molecular formula C9H10BrFN2OS B11839102 (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone CAS No. 1290136-86-5

(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone

Cat. No.: B11839102
CAS No.: 1290136-86-5
M. Wt: 293.16 g/mol
InChI Key: BWGSHXFPYJMQJM-UHFFFAOYSA-N
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Description

(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone is a chemical compound with the molecular formula C11H12BrFN2OS It is characterized by the presence of a bromothiazole ring and a fluoropiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone typically involves the reaction of 2-bromothiazole with 4-fluoropiperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

  • Substituted thiazole derivatives.
  • Oxidized or reduced forms of the original compound.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromothiazole ring can interact with enzymes and receptors, modulating their activity. The fluoropiperidine moiety may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

  • (2-Chlorothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone
  • (2-Bromothiazol-5-yl)(4-methylpiperidin-1-yl)methanone
  • (2-Bromothiazol-5-yl)(4-chloropiperidin-1-yl)methanone

Comparison:

    Structural Differences: The presence of different substituents on the thiazole or piperidine rings can significantly alter the compound’s properties.

    Reactivity: Substituents such as chlorine or methyl groups can affect the reactivity and stability of the compound.

    Biological Activity:

Properties

CAS No.

1290136-86-5

Molecular Formula

C9H10BrFN2OS

Molecular Weight

293.16 g/mol

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)-(4-fluoropiperidin-1-yl)methanone

InChI

InChI=1S/C9H10BrFN2OS/c10-9-12-5-7(15-9)8(14)13-3-1-6(11)2-4-13/h5-6H,1-4H2

InChI Key

BWGSHXFPYJMQJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)C(=O)C2=CN=C(S2)Br

Origin of Product

United States

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